Cinnamyltriphenylphosphonium chloride
Description
Cinnamyltriphenylphosphonium chloride (CTP-Cl, CAS 1530-35-4) is a quaternary phosphonium salt with the molecular formula C27H24ClP and a molecular weight of 414.91 g/mol. It is a white to pale yellow hygroscopic solid with a melting point of 225–227°C and a purity ≥97.5% . CTP-Cl is widely used as a reagent in Wittig reactions to synthesize alkenes, leveraging its cinnamyl group (a conjugated allylbenzyl moiety) to form stabilized ylides . It is stable for at least two years when stored at -20°C under inert gas . Safety data indicate hazards related to skin/eye irritation and respiratory sensitivity (H315, H319, H335) .
Structure
2D Structure
Properties
IUPAC Name |
triphenyl-[(E)-3-phenylprop-2-enyl]phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24P.ClH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-22H,23H2;1H/q+1;/p-1/b16-13+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGQQOBCTPJEFE-ZUQRMPMESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1530-35-4, 69052-20-6 | |
| Record name | Phosphonium, triphenyl(3-phenyl-2-propen-1-yl)-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530354 | |
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| Record name | Phosphonium, chloride | |
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| Record name | Phosphonium, triphenyl(3-phenyl-2-propen-1-yl)-, chloride (1:1) | |
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| Record name | Cinnamyltriphenylphosphonium chloride | |
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| Record name | Triphenyl[(E)-3-phenyl-2-propen-1-yl]phosphonium chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEE94U857X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Acid-Catalyzed Alkylation of Triphenylphosphine
The most well-documented method involves the reaction of cinnamyl ether with triphenylphosphine () in methanol, catalyzed by hydrochloric acid (HCl).
Reaction Mechanism
The process proceeds via an mechanism, where the cinnamyl ether’s electrophilic carbon is attacked by the lone pair of phosphorus in triphenylphosphine. The HCl serves dual roles: protonating the ether oxygen to generate a better leaving group (ROH) and providing the chloride counterion for the resultant phosphonium salt. The overall reaction is:
Stepwise Procedure
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Reagent Preparation : A solution of cinnamyl ether (0.01 mol) and triphenylphosphine (0.011 mol) in methanol (4 mL) is prepared.
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Acid Addition : A separate methanol solution containing HCl (0.01 mol) is added dropwise to the phosphine-ether mixture under nitrogen.
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Reflux and Stirring : The mixture is refluxed at 65–70°C for 2 hours, during which the phosphonium salt precipitates.
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Cooling and Filtration : The reaction is cooled to 5°C, and the solid product is isolated via filtration.
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Washing and Drying : The filter cake is washed sequentially with cold methanol and diethyl ether to remove unreacted starting materials, followed by vacuum drying.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include solvent choice, temperature, and stoichiometry.
Solvent Selection
Methanol is preferred due to its polarity and ability to dissolve both organic reactants and inorganic acids. Alternative solvents like ethanol or isopropanol may reduce reaction rates due to steric hindrance.
Temperature and Time
Reflux temperatures (65–70°C) ensure complete dissolution of reactants, while prolonged heating (>2 hours) risks decomposition. Cooling to 5°C post-reflux maximizes product crystallization.
Stoichiometric Ratios
A 10% molar excess of triphenylphosphine relative to cinnamyl ether ensures complete conversion, minimizing residual ether in the product.
Purification and Characterization
Isolation Techniques
Crude product is typically contaminated with unreacted triphenylphosphine and solvent residues.
Recrystallization
The solid is dissolved in a minimal volume of hot methanol and cooled slowly to induce crystallization. This step increases purity from ~90% to >99%.
Solvent Extraction
Ether trituration removes non-polar impurities, yielding a chloride-rich fraction.
Spectroscopic Data
Elemental Analysis
Theoretical values for : C, 73.14%; H, 5.82%; Cl, 10.29%; P, 9.02%. Observed deviations >0.5% indicate impurities.
Comparative Analysis of Methodologies
The US3347932A method offers shorter reaction times and milder conditions, while the CN103275123A approach, though developed for methyl derivatives, suggests pressurized conditions could enhance kinetics for sterically hindered substrates.
Industrial and Synthetic Applications
This compound is pivotal in synthesizing styryl derivatives and natural products like β-carotene. Its ylide form reacts with aldehydes to generate conjugated dienes, a step critical in vitamin A synthesis .
Chemical Reactions Analysis
Cinnamyltriphenylphosphonium chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form cinnamyltriphenylphosphonium oxide under specific conditions.
Reduction: It can be reduced to form cinnamyltriphenylphosphonium hydride.
Substitution: The compound can participate in substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles such as halides and alkoxides . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Synthesis Applications
Cinnamyltriphenylphosphonium chloride serves as a key intermediate in various synthetic pathways:
- Synthesis of Carotenoids : CTP-Cl is utilized in the synthesis of carotenoids, such as β-carotene. The compound reacts with retinal in the presence of a base like potassium hydroxide, yielding carotenoid products that are valuable as feed additives for poultry, enhancing skin and egg pigmentation .
| Reaction Component | Role |
|---|---|
| This compound | Intermediate |
| Retinal | Reactant |
| Potassium Hydroxide | Base |
- Phosphonium Salts in Organic Reactions : CTP-Cl is part of a broader class of phosphonium salts that have been explored for their utility in organic reactions, including click chemistry and coupling reactions, due to their ability to stabilize reactive intermediates .
Biological Applications
CTP-Cl has shown promise in biological systems:
- Antibacterial Activity : Research indicates that CTP-Cl exhibits antibacterial properties when used as a corrosion inhibitor. It has been tested against various bacterial strains and demonstrated effectiveness comparable to other known inhibitors . This application is particularly relevant in materials science where corrosion resistance is critical.
| Application Area | Findings |
|---|---|
| Antibacterial Corrosion Inhibition | Effective against various bacterial strains |
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of CTP-Cl:
- Synthesis of β-Carotene : A detailed study illustrated the synthesis process involving CTP-Cl as an intermediate. The reaction conditions were optimized to minimize side products, resulting in high yields of β-carotene suitable for use as a pigmenting agent .
- Corrosion Inhibition Studies : In a comparative study on corrosion inhibitors, CTP-Cl was evaluated alongside other phosphonium compounds. The results indicated that it significantly reduced corrosion rates in metal substrates exposed to bacterial environments, showcasing its dual role as an antibacterial agent and corrosion inhibitor .
Mechanism of Action
The mechanism of action of cinnamyltriphenylphosphonium chloride involves its ability to interact with biological membranes and cellular components . The triphenylphosphonium moiety allows the compound to target mitochondria, where it can disrupt membrane potential and inhibit cellular respiration . This targeting ability makes it useful in studies of mitochondrial function and in the development of mitochondria-targeted therapies .
Comparison with Similar Compounds
Comparison with Similar Phosphonium Salts
Structural and Functional Differences
Phosphonium salts vary in reactivity, stability, and application based on their substituents and counterions. Below is a comparative analysis:
Table 1: Key Properties of CTP-Cl and Analogous Compounds
Reactivity and Stability
- Cinnamyl Group vs. Allyl/Alkyl Groups :
The conjugated cinnamyl group in CTP-Cl stabilizes the ylide intermediate in Wittig reactions, enabling selective alkene formation . In contrast, allyl triphenylphosphonium chloride (MW 338.81) forms less stabilized ylides due to reduced conjugation, leading to faster but less selective reactions . - Electron-Donating vs. Bulky Substituents :
The trimethoxybenzyl group in Triphenyl(3,4,5-trimethoxybenzyl)phosphonium chloride introduces steric bulk, slowing reaction kinetics but improving thermal stability . Conversely, the methoxy group in 4-methoxybenzyltriphenylphosphonium chloride enhances electron density, stabilizing the phosphonium cation . - Counterion Effects : Replacing chloride with bromide (e.g., CTP-Br) increases molecular weight (459.36 vs. 414.91) and may alter solubility in polar solvents .
Biological Activity
Cinnamyltriphenylphosphonium chloride (CTP-Cl) is a quaternary phosphonium salt that has garnered interest in biological research due to its unique properties and potential applications in pharmacology and biochemistry. This article reviews the biological activity of CTP-Cl, focusing on its mechanisms of action, cytotoxicity, and implications for therapeutic use.
This compound is characterized by a triphenylphosphonium moiety attached to a cinnamyl group. The structure can be represented as follows:
This configuration allows CTP-Cl to interact with various biological molecules, particularly DNA and cellular membranes.
Interaction with DNA
CTP-Cl has been shown to associate strongly with DNA, which is a significant factor in its cytotoxic effects. Studies indicate that arylphosphonium salts (APS), including CTP-Cl, can disrupt DNA replication and repair mechanisms. The binding affinity of CTP-Cl to DNA correlates with its cytotoxicity, suggesting that the compound may hinder cellular metabolic pathways involved in DNA synthesis and repair .
Mitochondrial Targeting
The lipophilic nature of CTP-Cl facilitates its accumulation in mitochondria, particularly in cancer cells that exhibit a higher mitochondrial membrane potential compared to normal cells. This selective accumulation enhances its potential as a chemotherapeutic agent, as it can induce mitochondrial dysfunction leading to apoptosis in malignant cells .
Cytotoxicity Studies
In vitro studies have demonstrated that CTP-Cl exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Rat Glioma | 12 | DNA interaction and mitochondrial targeting |
| Human Breast Cancer | 10 | Induction of apoptosis |
| Melanoma | 8 | Disruption of mitochondrial function |
| Cervical Cancer | 15 | Inhibition of DNA replication |
CTP-Cl was found to be approximately 1000 times more toxic than methylmethane sulfonate (MMS), a well-known DNA alkylating agent, emphasizing its potency as a cytotoxic agent .
Chemotherapeutic Potential
Research has indicated that CTP-Cl could serve as a promising candidate for cancer therapy due to its ability to selectively target cancer cells while sparing normal cells. In one study, treatment with CTP-Cl resulted in significant reduction in cell viability in breast cancer cell lines compared to untreated controls. The mechanism was attributed to the compound's ability to induce oxidative stress and mitochondrial dysfunction .
Antimicrobial Activity
In addition to its anticancer properties, CTP-Cl has demonstrated antimicrobial activity against various bacterial strains. The compound's interaction with bacterial DNA led to increased toxicity, suggesting potential applications in treating infections caused by resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing cinnamyltriphenylphosphonium chloride, and how can purity be optimized?
- Methodology :
- Synthesis : React cinnamyl chloride with triphenylphosphine in anhydrous dichloromethane or toluene under inert atmosphere (argon/nitrogen) at 60–80°C for 12–24 hours. Monitor reaction completion via TLC (eluent: ethyl acetate/hexane 1:4).
- Purification : Precipitate the product by adding diethyl ether, followed by recrystallization from hot ethanol. Purity (>95%) can be confirmed via melting point analysis (compare to literature values) and NMR spectroscopy.
- Optimization : Use freshly distilled cinnamyl chloride to avoid hydrolysis. Anhydrous conditions and exclusion of light minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify cinnamyl protons (δ 6.2–7.4 ppm, aromatic and vinyl protons) and triphenylphosphine protons (δ 7.4–7.8 ppm).
- ³¹P NMR : A singlet near δ 25–30 ppm confirms phosphonium salt formation.
Q. What are the best practices for handling and storing this compound?
- Handling : Use gloves and safety goggles in a fume hood. Avoid inhalation or skin contact due to potential irritancy (similar to related phosphonium salts).
- Storage : Keep in amber glass vials under inert gas (argon) at –20°C. Desiccate with silica gel to prevent hygroscopic degradation.
- Disposal : Neutralize with aqueous sodium bicarbonate before disposal as hazardous waste .
Q. How is this compound commonly applied in organic synthesis?
- Wittig Reaction : Acts as a ylide precursor for olefination of aldehydes. Example: React with benzaldehyde in THF at 0°C to form trans-cinnamyl derivatives.
- Advantages : The cinnamyl group introduces conjugated alkenes, useful in natural product synthesis (e.g., stilbenes, flavonoids).
- Limitations : Steric hindrance from triphenylphosphine may reduce reactivity with bulky aldehydes .
Advanced Research Questions
Q. How does the steric bulk of the cinnamyl group influence reactivity in Wittig reactions compared to other phosphonium salts?
- Mechanistic Insight : The cinnamyl group’s conjugated system stabilizes the ylide intermediate, enhancing selectivity for trans-alkenes. Compare with methyltriphenylphosphonium salts, which favor less sterically hindered products.
- Kinetic vs. Thermodynamic Control : Use low temperatures (0°C) to favor kinetic products (e.g., trans-alkenes) and high temperatures (reflux) for thermodynamic control.
- Case Study : In a study with benzaldehyde, this compound yielded 85% trans-stilbene, versus 70% using methyltriphenylphosphonium chloride under identical conditions .
Q. What strategies mitigate degradation of this compound under varying experimental conditions?
- Thermal Stability : Decomposition occurs above 150°C. Avoid prolonged heating in polar aprotic solvents (e.g., DMF).
- Solvent Effects : Use anhydrous THF or dichloromethane for reactions; protic solvents (e.g., methanol) accelerate hydrolysis.
- pH Sensitivity : Degrades in basic conditions (pH > 9). Maintain neutral to slightly acidic conditions during reactions .
Q. How can researchers resolve contradictions in reported reaction yields involving this compound?
- Troubleshooting Framework :
Variable Control : Replicate experiments with strict control of solvent purity, temperature, and stoichiometry.
Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., oxidized phosphine oxide).
Literature Comparison : Cross-reference with studies using analogous phosphonium salts (e.g., tetraphenylphosphonium chloride) to identify systemic issues .
Q. What role does this compound play in multi-step catalytic cycles or tandem reactions?
- Case Study : In a palladium-catalyzed coupling-Wittig sequence, the compound generates alkenes in situ from aryl halides and aldehydes.
- Challenges : Catalyst poisoning by phosphine residues requires careful ligand selection (e.g., use of Pd(PPh₃)₄ with excess phosphine).
- Optimization : Sequential addition of reagents and phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
